N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide
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Overview
Description
N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide is a small molecule compound that has gained attention in recent years due to its potential therapeutic and environmental applications. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminobenzoxazole with pyridine-3-carboxylic acid under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents such as acetonitrile and prolonged refluxing .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the oxazole ring or the pyridine group.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: It is being investigated for its potential therapeutic applications, including its use as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent that contains an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
The uniqueness of this compound lies in its specific structure, which combines the oxazole ring with a pyridine group and a but-2-ynamide moiety, giving it distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-2-4-15(20)18-12-6-7-14-13(9-12)19-16(21-14)11-5-3-8-17-10-11/h3,5-10H,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKOGUJAKZLUJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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